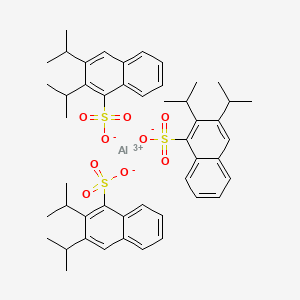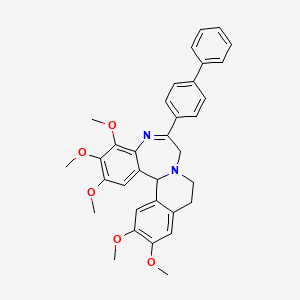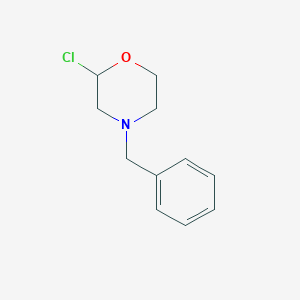
Benzoic acid, 4-(sulfoamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(sulfoamino)- can be achieved through several methods. One common approach involves the sulfonation of benzoic acid followed by the introduction of an amino group. The reaction typically involves the use of sulfuric acid and ammonia under controlled conditions to ensure the correct placement of the sulfoamino group.
Industrial Production Methods
Industrial production of benzoic acid, 4-(sulfoamino)- often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(sulfoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoamino group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(sulfoamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(sulfoamino)- involves its interaction with specific molecular targets. The sulfoamino group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, lacking the sulfoamino group.
4-Aminobenzoic acid: Contains an amino group instead of a sulfoamino group.
4-Sulfobenzoic acid: Contains a sulfonic acid group instead of a sulfoamino group.
Highlighting Uniqueness
Benzoic acid, 4-(sulfoamino)- is unique due to the presence of the sulfoamino group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.
Properties
CAS No. |
71195-74-9 |
|---|---|
Molecular Formula |
C7H7NO5S |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
4-(sulfoamino)benzoic acid |
InChI |
InChI=1S/C7H7NO5S/c9-7(10)5-1-3-6(4-2-5)8-14(11,12)13/h1-4,8H,(H,9,10)(H,11,12,13) |
InChI Key |
HLIYJBPIVVVYRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)







